1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine
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Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine is an organic compound characterized by the presence of a cyclobutane ring attached to a phenyl group substituted with two trifluoromethyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with cyclobutanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the benzyl chloride by the amine group of cyclobutanamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Utilized in the synthesis of urethane and thiourea derivatives.
Uniqueness: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine is unique due to the presence of both a cyclobutane ring and trifluoromethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for the development of new materials and pharmaceuticals with enhanced performance and stability.
Properties
CAS No. |
1314714-46-9 |
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Molecular Formula |
C12H11F6N |
Molecular Weight |
283.21 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]cyclobutan-1-amine |
InChI |
InChI=1S/C12H11F6N/c13-11(14,15)8-4-7(10(19)2-1-3-10)5-9(6-8)12(16,17)18/h4-6H,1-3,19H2 |
InChI Key |
FIABVIFHYFWXPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
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